Ethyl cinnamate-d4

LC-MS/MS Method Validation Internal Standard

Ethyl cinnamate-d4 is a stable isotope-labeled analog of ethyl cinnamate, wherein four hydrogen atoms are replaced by deuterium (²H). This substitution results in a nominal mass increase of +4 Da (m/z 181 vs.

Molecular Formula C8H6BrFO
Molecular Weight 221.06 g/mol
Cat. No. B12393472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl cinnamate-d4
Molecular FormulaC8H6BrFO
Molecular Weight221.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CBr)F
InChIInChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2/i1D,2D,3D,4D
InChIKeyZJFWCELATJMDNO-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Cinnamate-d4: A Deuterated Internal Standard for LC-MS and GC-MS Quantitation


Ethyl cinnamate-d4 is a stable isotope-labeled analog of ethyl cinnamate, wherein four hydrogen atoms are replaced by deuterium (²H) . This substitution results in a nominal mass increase of +4 Da (m/z 181 vs. 177 for the unlabeled compound), enabling its use as an internal standard (IS) in mass spectrometry-based quantitative assays . As a deuterated compound, it exhibits nearly identical physicochemical properties to the native analyte, including retention time, ionization efficiency, and extraction behavior, yet is distinguishable by mass spectrometry [1]. Its primary application lies in isotope dilution mass spectrometry (IDMS) for the accurate quantification of ethyl cinnamate in complex matrices such as food, biological fluids, and environmental samples [2].

Why Ethyl Cinnamate-d4 Cannot Be Substituted with Structural Analogs or Unlabeled Internal Standards


While structural analog internal standards (e.g., propyl paraben, butyl cinnamate) are sometimes used as cost-saving alternatives, they fail to correct for matrix effects and recovery losses to the same degree as a stable isotope-labeled internal standard (SIL-IS) [1]. Unlabeled ethyl cinnamate, when spiked as an IS, is indistinguishable from the native analyte, rendering quantitation impossible. Deuterated analogs like ethyl cinnamate-d4 co-elute with the target analyte, thereby compensating for ion suppression/enhancement and variations in sample preparation, injection, and instrument response [2]. Studies have demonstrated that SIL-IS methods yield superior precision (RSD < 5%) and accuracy (88–104%) compared to analog IS approaches, which exhibit greater variability and matrix-dependent bias [3]. Furthermore, the +4 Da mass shift of ethyl cinnamate-d4 provides a clear, interference-free signal in MS/MS, whereas unlabeled analogs may suffer from isotopic overlap or chemical noise [4].

Quantitative Differentiation of Ethyl Cinnamate-d4 Against Closest Analogs and In-Class Alternatives


Improved Precision and Accuracy in LC-MS/MS Quantification Using Ethyl Cinnamate-d4 vs. Structural Analog IS

When comparing stable isotope-labeled internal standards (SIL-IS) to structural analog internal standards, SIL-IS demonstrates significantly improved precision and accuracy. In a validated LC-MS/MS method for ibuprofen using ibuprofen-d3 as SIL-IS, intra- and inter-day precision (RSD) was consistently < 5%, and accuracy ranged from 88.2% to 103.67% [1]. In contrast, studies using structural analog IS for peptide quantification reported reduced accuracy and precision due to incomplete compensation of matrix effects [2]. Ethyl cinnamate-d4, as a SIL-IS, is expected to confer similar performance gains over analog IS such as propyl paraben or butyl cinnamate when quantifying ethyl cinnamate.

LC-MS/MS Method Validation Internal Standard

Enhanced Recovery and Reduced Matrix Effects with SIL-IS Calibration vs. External Standard Method

The use of stable isotope-labeled internal standards (SIL-IS) significantly improves analyte recovery and compensates for matrix effects in complex samples. A study analyzing 25 pesticides in vegetables found that the addition of SIL-IS at low concentrations improved pesticide recovery across various residue levels compared to external standard calibration [1]. Furthermore, in the ibuprofen LC-MS/MS method, matrix effects were negligible in human plasma when ibuprofen-d3 was used as SIL-IS, whereas external standard methods often suffer from ion suppression > 20% [2]. Ethyl cinnamate-d4, employed as an SIL-IS for ethyl cinnamate quantitation, is anticipated to provide analogous recovery enhancements and matrix effect mitigation.

Matrix Effects Recovery SIL-IS

Lower Limit of Quantification Achievable with Ethyl Cinnamate-d4 Enabled Isotope Dilution Assay

Isotope dilution mass spectrometry (IDMS) employing deuterated internal standards enables ultra-trace quantification. A stable isotope dilution assay for ethyl cinnamate in Pinot noir wine achieved a limit of quantification (LOQ) of 0.05 μg/L with repeatability better than 10% [1]. This level of sensitivity is typically unattainable with non-deuterated internal standards or external calibration due to matrix interference and recovery losses. While the exact LOQ will depend on instrumentation and matrix, the use of ethyl cinnamate-d4 as an SIL-IS provides a pathway to achieving comparable low-level quantitation in similar matrices.

LLOQ Isotope Dilution Wine Analysis

High Isotopic Purity Ensures Accurate Isotope Ratio Measurement and Minimizes Cross-Talk

Ethyl cinnamate-d4 is specified with a deuteration degree of ≥ 98 atom % D, as reported by commercial suppliers . This high isotopic enrichment minimizes the contribution of unlabeled or partially labeled species to the analyte channel, thereby reducing cross-talk and ensuring accurate isotope ratio measurements. In contrast, lower-purity deuterated standards (e.g., 95% atom D) or unlabeled analogs introduce greater systematic error in quantitative assays. The high isotopic purity of ethyl cinnamate-d4 is critical for methods requiring precise isotope dilution calculations.

Isotopic Purity Deuterium Enrichment Mass Spectrometry

Recommended Applications of Ethyl Cinnamate-d4 Based on Quantitative Evidence


Quantitative Analysis of Ethyl Cinnamate in Food and Beverage Products by GC-MS or LC-MS/MS

Ethyl cinnamate-d4 is ideal as an internal standard for the accurate quantification of ethyl cinnamate in complex food matrices such as wine, baked goods, and flavor concentrates. The use of isotope dilution with this deuterated standard enables LOQs as low as 0.05 μg/L, with precision (RSD) < 10% [1]. This level of sensitivity and reliability is essential for quality control and regulatory compliance in the food industry.

Pharmacokinetic and Metabolism Studies of Ethyl Cinnamate in Biological Fluids

In preclinical and clinical pharmacokinetic studies, ethyl cinnamate-d4 serves as a SIL-IS to correct for matrix effects and recovery variations in plasma, urine, or tissue homogenates. Methods using analogous SIL-IS have demonstrated intra- and inter-day precision < 5% and accuracy between 88–104% [2]. This ensures that measured concentrations of ethyl cinnamate are both precise and accurate, meeting the stringent validation requirements of bioanalytical method guidelines (e.g., FDA, EMA).

Environmental Monitoring and Pesticide Residue Analysis of Cinnamate Derivatives

For the analysis of ethyl cinnamate or related cinnamate esters as environmental contaminants or pesticide adjuvants, ethyl cinnamate-d4 provides robust compensation for matrix effects in soil, water, and plant extracts. Studies have shown that SIL-IS addition improves recovery and reduces ion suppression compared to external standard calibration [3]. This makes ethyl cinnamate-d4 a valuable tool for environmental fate and residue monitoring studies.

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